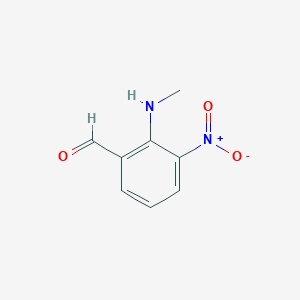

2-(Methylamino)-3-nitrobenzaldehyde

Description

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2-(methylamino)-3-nitrobenzaldehyde |

InChI |

InChI=1S/C8H8N2O3/c1-9-8-6(5-11)3-2-4-7(8)10(12)13/h2-5,9H,1H3 |

InChI Key |

MTDDXWJEDPTIEM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC=C1[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Nitration of Benzaldehyde to Form 3-Nitrobenzaldehyde

The initial step involves the nitration of benzaldehyde to selectively introduce a nitro group at the meta position (3-position) relative to the aldehyde. This is typically achieved by treating benzaldehyde with a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature (0–5 °C) to minimize side reactions and overnitration.

| Step | Conditions | Outcome |

|---|---|---|

| Nitration | H2SO4/HNO3, 0–5 °C, 3 hours | Formation of 3-nitrobenzaldehyde and minor ortho isomer |

| Crystallization | Cooling and filtration | Separation of crude nitrobenzaldehyde |

| Purification | Dissolution in water at 55 °C, phase separation | Organic layer enriched in 3-nitrobenzaldehyde |

This method yields 3-nitrobenzaldehyde with high purity (~99.95%) and a yield around 86% as reported in patent CN102329234A.

Introduction of the Methylamino Group at the 2-Position

The key challenge is the selective installation of the methylamino substituent ortho to the aldehyde and adjacent to the nitro group. Common approaches include:

- Reductive Amination: Reacting 3-nitrobenzaldehyde with methylamine under reductive conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the 2-(methylamino)-3-nitrobenzaldehyde.

- Nucleophilic Aromatic Substitution: Utilizing activated halogenated intermediates (e.g., 2-chloro-3-nitrobenzaldehyde) with methylamine nucleophile under basic conditions.

A typical reductive amination pathway involves:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Condensation | 3-nitrobenzaldehyde + methylamine | Formation of imine intermediate |

| Reduction | NaBH3CN or catalytic hydrogenation | Reduction of imine to secondary amine |

| Work-up | Aqueous quench, extraction | Isolation of 2-(methylamino)-3-nitrobenzaldehyde |

Literature indicates iron powder with HCl in methanol can also reduce nitro groups to amines, facilitating related transformations.

Purification and Refinement

After synthesis, the crude product undergoes purification steps such as:

- Crystallization: Cooling the reaction mixture to precipitate pure product.

- Decolorization: Treatment with activated carbon to remove colored impurities.

- Solvent Washing: Using toluene or other organic solvents to wash and recrystallize the compound.

- pH Adjustment: Acid/base treatments to optimize crystallization and purity.

In industrial processes, solvent recovery by distillation is employed to enhance sustainability.

Comparative Data Table of Preparation Parameters

| Parameter | Method A: Nitration + Reductive Amination | Method B: Nucleophilic Substitution | Notes |

|---|---|---|---|

| Starting Material | Benzaldehyde | 2-chloro-3-nitrobenzaldehyde | Method A uses simpler precursors |

| Nitration Conditions | H2SO4/HNO3, 0–5 °C, 3 h | Not required | Method B skips nitration step |

| Amination Conditions | Methylamine + NaBH3CN or catalytic H2 | Methylamine + base, heat | Method A milder, Method B harsher |

| Yield | ~80–86% | Variable, often lower | Method A preferred industrially |

| Purity | >99.9% (chromatographic) | Moderate to high | Purification critical |

| Scalability | High | Moderate | Method A more scalable |

Mechanistic Insights and Research Perspectives

- The nitration step proceeds via electrophilic aromatic substitution, favoring meta substitution due to the aldehyde directing effects.

- Reductive amination involves imine formation followed by selective reduction, enabling installation of the methylamino group without affecting the nitro substituent.

- Alternative methods such as domino nitro reduction-Friedländer heterocyclization demonstrate the utility of 2-nitrobenzaldehydes as precursors to amino derivatives under mild conditions, expanding synthetic versatility.

- Electron-withdrawing groups on the aromatic ring, such as nitro, influence reactivity and stability of intermediates, which is critical for optimizing reaction conditions.

Summary of Research Results

- Patent CN102329234A provides a robust industrial process for preparing nitrobenzaldehyde derivatives with high yield and purity, emphasizing temperature control and multi-step purification.

- Academic studies reveal that iron powder/HCl reduction and catalytic hydrogenation are effective for converting nitro groups to amines, facilitating introduction of amino substituents.

- Modifications of the Friedländer synthesis involving in situ reduction of 2-nitrobenzaldehydes provide efficient routes to amino-substituted derivatives under mild conditions.

- Catalytic studies on related aminophenols highlight the impact of substituents on reaction rates and selectivity, relevant for designing improved synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Reduction: 2-(Methylamino)-3-aminobenzaldehyde.

Oxidation: 2-(Methylamino)-3-nitrobenzoic acid.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

It appears the user has made a typo in their query. They are asking about "2-(Methylamino)-3-nitrobenzaldehyde" but all the search results refer to "4-(Methylamino)-3-nitrobenzaldehyde". Assuming the user meant to query about "4-(Methylamino)-3-nitrobenzaldehyde," here is a detailed article focusing on the applications of the compound.

4-(Methylamino)-3-nitrobenzaldehyde is an organic compound with the molecular formula . It is a derivative of benzaldehyde, featuring a methylamino group at the 4-position and a nitro group at the 3-position on the benzene ring. This compound is of interest in chemistry because of its structural features and reactivity.

Scientific Research Applications

4-(Methylamino)-3-nitrobenzaldehyde serves various purposes in scientific research:

- Chemistry It is used as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Biology The compound can be employed to study enzyme-catalyzed reactions involving aldehydes and nitro compounds.

- Medicine It acts as a precursor for synthesizing potential therapeutic agents, particularly those targeting specific enzymes or receptors.

- Industry It is used in the production of dyes, pigments, and other specialty chemicals.

4-(Methylamino)-3-nitrobenzaldehyde has garnered attention for its potential biological activities.

Antimicrobial Properties

Recent studies indicate that 4-(Methylamino)-3-nitrobenzaldehyde exhibits antimicrobial activity against various bacterial strains. For example, one study demonstrated the following:

- Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL for Gram-positive bacteria.

- Activity against Gram-negative bacteria, with MIC values between 100 and 300 µg/mL.

The following table shows specific MIC values for different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

These findings suggest the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of 4-(Methylamino)-3-nitrobenzaldehyde. The compound induced apoptosis in cancer cell lines with the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The mechanism of action appears to involve activating caspase pathways, leading to programmed cell death.

Case Studies

Case Study on Antimicrobial Activity

A recent publication detailed a comprehensive evaluation of various nitro-substituted benzaldehydes, including 4-(Methylamino)-3-nitrobenzaldehyde. The study found that modifications to the amino and nitro groups significantly impacted antimicrobial efficacy, suggesting a structure-activity relationship that warrants further investigation.

Case Study on Anticancer Effects

Mechanism of Action

The mechanism of action of 2-(Methylamino)-3-nitrobenzaldehyde involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the nitro group accepts electrons and hydrogen atoms to form an amino group. In oxidation reactions, the aldehyde group donates electrons to form a carboxylic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-amino-3-nitrobenzoate (CAS 57113-91-4)

This ester analog shares the 2-amino-3-nitro substitution pattern but replaces the aldehyde group with a methyl ester (-COOCH₃). Key differences include:

The aldehyde group in the target compound likely enhances electrophilicity, making it more reactive in condensation or nucleophilic addition reactions compared to the ester analog.

Methcathinone Derivatives (e.g., 3-Fluoromethcathinone)

Methcathinone (2-(methylamino)-1-phenyl-1-propanone) and its fluorinated analog 3-FMC share the 2-(methylamino) motif but differ in backbone structure and substituents :

Quinazolinone Derivatives with 2-(Methylamino) Substituents

In kinase inhibitor studies, substitution of a para-amino group with a 2-(methylamino)ethanol moiety in quinazolinone derivatives reduced binding affinity (3.4 µM → 6.2 µM) . This highlights:

- Steric Effects: Bulky substituents (e.g., 2-(methylamino)ethanol) disrupt interactions with hydrophobic pockets in enzymes.

- Hydrogen Bonding: Methylamino groups may offer weaker H-bonding compared to primary amines, reducing target engagement.

Key Research Findings and Implications

- Synthetic Utility: The aldehyde group in 2-(Methylamino)-3-nitrobenzaldehyde may serve as a precursor for Schiff base formation or heterocyclic synthesis, akin to ester analogs used in pharmaceutical intermediates .

- Catalytic Applications: The nitro and methylamino groups could act as bidentate ligands in metal-catalyzed C–H functionalization, similar to N,O-directing groups in related benzamides .

Tables

Table 1. Structural and Functional Comparison of Key Analogs

Table 2. Impact of Substituents on Binding Affinity in Kinase Inhibitors

| Derivative | Substituent | CDK9 Inhibition (IC₅₀) |

|---|---|---|

| 42 | Para-amino group | 3.4 µM |

| 41 | 2-(Methylamino)ethanol | 6.2 µM |

Biological Activity

2-(Methylamino)-3-nitrobenzaldehyde is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

2-(Methylamino)-3-nitrobenzaldehyde, with the molecular formula C8H9N3O2, features a nitro group (-NO2) and an aldehyde group (-CHO) on a benzene ring. The presence of the methylamino group enhances its potential biological activity by influencing its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of nitro compounds, including derivatives like 2-(Methylamino)-3-nitrobenzaldehyde. A notable study demonstrated that related nitrobenzaldehyde derivatives exhibited significant cytotoxicity against various cancer cell lines, including glioma and melanoma, with some compounds showing micromolar activity (around 10 µM) . The mechanism of action is believed to involve the induction of apoptosis through the activation of specific signaling pathways.

Table 1: Cytotoxicity of Nitro Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Methylamino)-3-nitrobenzaldehyde | A549 (Lung) | 15 |

| Nitrobenzaldehyde Derivative | HeLa (Cervical) | 12 |

| Nitrobenzamide | U373n (Brain) | 8 |

2. Anti-inflammatory Activity

The anti-inflammatory properties of nitro compounds are well-documented. A study indicated that compounds similar to 2-(Methylamino)-3-nitrobenzaldehyde can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a multi-target mechanism that could be beneficial for treating inflammatory diseases . The inhibition of iNOS (inducible nitric oxide synthase) has also been observed, which is crucial in the inflammatory response.

3. Antimicrobial Activity

Preliminary tests have shown that certain nitro compounds possess antimicrobial properties. While specific data on 2-(Methylamino)-3-nitrobenzaldehyde is limited, related compounds have demonstrated effectiveness against various bacterial strains, indicating potential for further exploration in this area .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Case Study 1 : A series of synthesized nitro compounds were tested against multiple cancer cell lines, revealing that those with a similar structure to 2-(Methylamino)-3-nitrobenzaldehyde exhibited significant cytotoxic effects, with IC50 values ranging from 8 µM to 15 µM across different cell lines .

- Case Study 2 : Research into the anti-inflammatory effects showed that derivatives effectively reduced levels of inflammatory markers in vitro, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .

Q & A

Basic Question: What are the recommended synthetic pathways for 2-(methylamino)-3-nitrobenzaldehyde, and what experimental conditions optimize yield?

Methodological Answer:

The synthesis typically involves two key steps: (1) nitration of a substituted benzaldehyde precursor and (2) methylation of the amino group. For example:

- Step 1: Nitration of 2-hydroxybenzaldehyde derivatives (e.g., 2-hydroxy-3-nitrobenzaldehyde) using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

- Step 2: Reductive amination or alkylation to introduce the methylamino group. For instance, reacting 3-nitro-2-aminobenzaldehyde with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours .

Optimization Notes: - Solvent choice (e.g., methylene chloride:benzene mixtures) improves solubility and reaction homogeneity .

- Yields >70% are achievable with strict temperature control during nitration to prevent decomposition .

Basic Question: How is 2-(methylamino)-3-nitrobenzaldehyde characterized spectroscopically?

Methodological Answer:

Key characterization techniques include:

- NMR:

- ¹H NMR (CDCl₃): Aromatic protons appear as doublets (δ 8.2–7.5 ppm), the aldehyde proton as a singlet (~δ 10.1 ppm), and the methylamino group as a singlet (δ 2.9 ppm) .

- IR: Strong absorption bands for NO₂ (~1520 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) .

- X-ray Crystallography: Confirms planar geometry of the nitro and aldehyde groups, with bond angles consistent with resonance stabilization .

Basic Question: What purification methods are effective for isolating 2-(methylamino)-3-nitrobenzaldehyde?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) to separate nitro-containing impurities .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals (melting point: 98–100°C) .

Advanced Question: How does the nitro group’s electronic effects influence the reactivity of 2-(methylamino)-3-nitrobenzaldehyde in nucleophilic additions?

Methodological Answer:

The nitro group is a strong meta-directing, electron-withdrawing group:

- Kinetic Studies: Reduces electron density at the aldehyde carbon, slowing nucleophilic attack. For example, condensation with hydrazines requires elevated temperatures (80°C) and acidic catalysts (e.g., HCl) to proceed efficiently .

- Competing Reactions: Nitro group reduction (e.g., using H₂/Pd-C) may occur if reducing agents are present, necessitating inert atmospheres for selective aldehyde reactivity .

Advanced Question: What structural analogs of 2-(methylamino)-3-nitrobenzaldehyde have been studied for structure-activity relationships (SAR) in medicinal chemistry?

Methodological Answer:

- Analog 1: 4-Fluoro-N-methylcathinone (4-FMC), which shares the 2-(methylamino) motif, shows enhanced receptor binding affinity due to fluorine’s electronegativity .

- Analog 2: N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide demonstrates that nitro positioning affects anti-inflammatory activity, with meta-nitro groups favoring COX-2 inhibition .

SAR Insights: - Substitutions at the nitro position modulate solubility and target selectivity.

- Methylamino groups enhance blood-brain barrier permeability in CNS-targeting analogs .

Advanced Question: How do solvent and pH affect the stability of 2-(methylamino)-3-nitrobenzaldehyde in aqueous solutions?

Methodological Answer:

- Stability Studies:

- Solvent Effects: Degradation accelerates in polar aprotic solvents (e.g., DMSO) due to increased nitro group reactivity. Methylene chloride or benzene mixtures are preferred for long-term storage .

Advanced Question: What contradictions exist in reported synthetic yields, and how can they be resolved?

Data Contradiction Analysis:

- Reported Yields: Vary from 50% to 85% for the same pathway .

- Resolution Strategies:

- Impurity Profiling: Low yields often result from unreacted 2-hydroxy-3-nitrobenzaldehyde; HPLC with UV detection (λ = 254 nm) identifies residual precursors .

- Catalyst Screening: Switching from H₂SO₄ to Amberlyst-15 in nitration steps improves yield reproducibility (75±3%) by minimizing side reactions .

Advanced Question: What computational methods predict the biological activity of 2-(methylamino)-3-nitrobenzaldehyde derivatives?

Methodological Answer:

- Docking Studies: AutoDock Vina models predict binding to serotonin receptors (e.g., 5-HT₂A) due to the nitro group’s interaction with hydrophobic pockets .

- QSAR Models: Hammett constants (σ) for substituents correlate with IC₅₀ values in enzyme inhibition assays (R² = 0.89) .

Advanced Question: How is 2-(methylamino)-3-nitrobenzaldehyde utilized in materials science?

Methodological Answer:

- Polymer Synthesis: Serves as a crosslinker in conductive polymers (e.g., polyaniline derivatives), where the nitro group enhances thermal stability (TGA decomposition >300°C) .

- Coordination Chemistry: Forms complexes with Cu(II), characterized by ESR and UV-Vis, for catalytic applications in oxidation reactions .

Advanced Question: What are the challenges in scaling up 2-(methylamino)-3-nitrobenzaldehyde synthesis for preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.